プラドフロキサシン塩酸塩

説明

Pradofloxacin Hydrochloride is a third-generation fluoroquinolone antibiotic developed by Bayer HealthCare AG, Animal Health GmbH. It was approved by the European Commission in April 2011 for the treatment of bacterial infections in dogs and cats .

科学的研究の応用

Indications for Dogs

Pradofloxacin is indicated for several conditions in dogs, including:

- Wound Infections : Effective against superficial and deep pyoderma caused by Staphylococcus intermedius group.

- Urinary Tract Infections : Treats acute infections caused by Escherichia coli and Staphylococcus intermedius group.

- Periodontal Disease : Used as an adjunctive treatment for severe infections of the gingiva and periodontal tissues caused by anaerobic organisms such as Porphyromonas and Prevotella spp. .

Indications for Cats

In feline medicine, pradofloxacin has been studied for its efficacy against respiratory infections:

- Feline Upper Respiratory Tract Disease (URTD) : A study demonstrated its effectiveness against Chlamydophila felis and Mycoplasma spp., showing significant clinical improvement in cats treated with pradofloxacin compared to doxycycline . This highlights its potential as a treatment option where traditional antibiotics may not be effective or safe.

Pharmacokinetics and Mechanism of Action

Pradofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to rapid bacterial cell death, making it effective at lower concentrations than some other antibiotics. Studies indicate that pradofloxacin achieves high concentrations in saliva and tear fluid, suggesting its suitability for treating conjunctivitis and upper respiratory infections in cats .

Table 1: Pharmacokinetic Properties of Pradofloxacin

| Parameter | Value |

|---|---|

| Maximum Serum Concentration | 1.1 ± 0.5 μg/mL |

| Concentration in Saliva | 6.3 ± 7.0 μg/mL |

| Concentration in Tear Fluid | 13.4 ± 20.9 μg/mL |

| Time to Maximum Concentration | 0.5 - 1.8 hours |

Case Studies and Clinical Trials

Several studies have documented the effectiveness of pradofloxacin in clinical settings:

- A double-blind clinical trial involving 39 cats with URTD showed that pradofloxacin resulted in significant clinical improvement within the first week of treatment, although some cats remained PCR-positive for C. felis post-treatment .

- In dogs, pradofloxacin has been successfully used to treat unresponsive deep pyoderma, demonstrating its efficacy where other treatments failed .

Resistance Management

Pradofloxacin is designed to minimize the development of antimicrobial resistance during therapy, a critical consideration in veterinary medicine where resistance can lead to treatment failures . Its unique pharmacological properties make it a valuable tool in combating resistant bacterial strains.

作用機序

Target of Action

Pradofloxacin Hydrochloride primarily targets bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for major DNA functions such as replication, transcription, and recombination .

Mode of Action

Pradofloxacin Hydrochloride interacts with its targets (DNA gyrase and topoisomerase IV enzymes) through a reversible association . This interaction results in the inhibition of these enzymes, leading to rapid death of the bacterial cell . The rapidity and extent of bacterial killing are directly proportional to the drug concentration .

Biochemical Pathways

The primary mode of action of fluoroquinolones, including Pradofloxacin Hydrochloride, involves interaction with enzymes essential for major DNA functions such as replication, transcription, and recombination . By inhibiting these enzymes, Pradofloxacin Hydrochloride disrupts these critical DNA functions, leading to bacterial cell death .

Result of Action

The result of Pradofloxacin Hydrochloride’s action is the rapid death of the bacterial cell . By inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, Pradofloxacin Hydrochloride disrupts critical DNA functions, leading to bacterial cell death .

生化学分析

Biochemical Properties

Pradofloxacin Hydrochloride has enhanced antibacterial activity against gram-positive bacteria and anaerobic pathogens, and has a broader antibacterial effect . The primary targets for Pradofloxacin Hydrochloride are the bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for major DNA functions such as replication, transcription, and recombination .

Cellular Effects

Pradofloxacin Hydrochloride exerts its effects on various types of cells by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes . This inhibition disrupts the DNA replication and transcription processes, leading to the death of the bacterial cell .

Molecular Mechanism

The molecular mechanism of action of Pradofloxacin Hydrochloride involves interaction with the bacterial DNA gyrase and topoisomerase IV enzymes . By binding to these enzymes, Pradofloxacin Hydrochloride inhibits their function, disrupting DNA replication and transcription, and leading to bacterial cell death .

Temporal Effects in Laboratory Settings

Pradofloxacin Hydrochloride has been found to have poor physical stability . New crystal forms have been developed to improve its stability . The stability of different forms was determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

準備方法

The preparation of Pradofloxacin Hydrochloride involves several synthetic routes and reaction conditions. The quinolone antibiotic Pradofloxacin is synthesized by reacting 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with (1S,6S)-2,8-diazabicyclo[4.3.0]nonane in a nucleophilic substitution reaction .

化学反応の分析

Pradofloxacin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

Pradofloxacin Hydrochloride is structurally similar to other fluoroquinolones such as marbofloxacin, enrofloxacin, difloxacin, and ibafloxacin . Pradofloxacin exhibits a higher in vitro activity against anaerobic bacteria compared to these other fluoroquinolones . This enhanced activity is due to its unique chemical structure, which allows it to effectively target a broader range of bacterial pathogens.

Similar Compounds

- Marbofloxacin

- Enrofloxacin

- Difloxacin

- Ibafloxacin

- Moxifloxacin

Pradofloxacin Hydrochloride stands out due to its enhanced antibacterial activity against gram-positive bacteria and anaerobic pathogens, making it a valuable antibiotic in veterinary medicine .

生物活性

Pradofloxacin hydrochloride is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits a broad spectrum of antibacterial activity, particularly against both aerobic and anaerobic bacteria. This article delves into its biological activity, mechanisms of action, comparative efficacy, and relevant case studies.

Pradofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This dual-targeting mechanism leads to the disruption of DNA supercoiling, resulting in bacterial cell death. The drug's efficacy is concentration-dependent, meaning higher concentrations lead to more rapid bacterial killing .

Antibacterial Spectrum

Pradofloxacin is effective against a wide variety of Gram-positive and Gram-negative bacteria, including:

- Anaerobic bacteria : It shows significant activity against species such as Porphyromonas and Prevotella, which are often implicated in periodontal diseases in dogs and cats.

- Aerobic bacteria : The drug also targets common pathogens like Pseudomonas spp., although its effectiveness varies among different strains .

Comparative Efficacy

In studies comparing pradofloxacin with other fluoroquinolones, it consistently demonstrated superior activity against anaerobic bacteria. For instance, a study involving 141 anaerobic isolates from dogs and cats revealed that pradofloxacin had lower minimum inhibitory concentrations (MICs) than marbofloxacin, enrofloxacin, difloxacin, and ibafloxacin. The MIC50 for pradofloxacin was significantly lower, indicating its higher potency .

Table 1: Comparative Antibacterial Activity of Pradofloxacin

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Pradofloxacin | 0.062 | 0.25 |

| Marbofloxacin | 0.125 | 0.5 |

| Enrofloxacin | 0.5 | 1 |

| Difloxacin | 0.5 | 1 |

| Ibafloxacin | 1 | 2 |

Case Study: Periodontal Disease Treatment

A multicenter study evaluated the efficacy of pradofloxacin in treating periodontal disease in dogs. The study involved 630 isolates from clinical cases, demonstrating that pradofloxacin had an overall MIC range of ≤0.016 to 1 µg/mL for Porphyromonas and Prevotella spp. . Notably, it retained effectiveness against metronidazole-resistant strains, showcasing its potential as a first-line treatment option for mixed infections.

Study on Resistance Development

Research indicates that pradofloxacin's dual-targeting mechanism reduces the likelihood of resistance development compared to single-target antibiotics. The mutant prevention concentration (MPC) for pradofloxacin was found to be significantly lower than the concentrations required to inhibit most strains, suggesting a low probability for resistance emergence during therapy .

特性

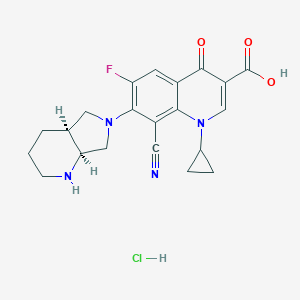

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3.ClH/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25;/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29);1H/t11-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBAVNMWVWXBI-VFZPIINCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430945 | |

| Record name | Veraflox Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195532-14-0 | |

| Record name | Veraflox Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pradofloxacin hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8LA4EH3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。